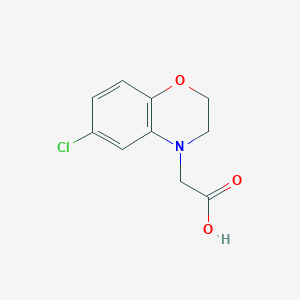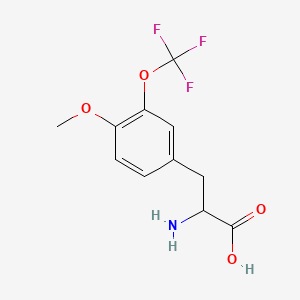
4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
Übersicht
Beschreibung
“4-Methoxy-3-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 647855-21-8 . It has a molecular weight of 207.15 . It is a liquid at ambient temperature .
“4-Methoxy-3-(trifluoromethoxy)benzonitrile” is another related compound with the CAS Number: 1261653-03-5 . It has a molecular weight of 217.15 and is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “4-Methoxy-3-(trifluoromethoxy)aniline” is 1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 .
Physical And Chemical Properties Analysis
“4-Methoxy-3-(trifluoromethoxy)aniline” is a liquid at ambient temperature . “4-Methoxy-3-(trifluoromethoxy)benzonitrile” is a solid at ambient temperature .
Wissenschaftliche Forschungsanwendungen
Novel Photoreactive Cinnamic Acid Analogues
A study by Hashimoto, Hatanaka, and Nabeta (2000) synthesized 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives to investigate the properties of phenylalanine ammonia-lyase (PAL). These compounds showed inhibitory activity on the formation of phenylalanine from cinnamic acid and enabled specific photolabeling of the enzyme, indicating potential applications in elucidating the regulation of phenylpropanoid biosynthesis (M. Hashimoto, Y. Hatanaka, K. Nabeta, 2000).
New Phototriggers
Conrad, Givens, Weber, and Kandler (2000) explored the introduction of methoxy substituents on the photoremovable protecting group p-hydroxyphenacyl (pHP) with excitatory γ-amino acids. This modification extended the absorption range of the pHP chromophore, demonstrating its utility in releasing amino acids upon irradiation. This work suggests potential applications in the study of biochemical processes (P. Conrad, R. Givens, J. F. Weber, K. Kandler, 2000).
Chiral Derivatizing Reagents
Brückner and Wachsmann (2003) synthesized a series of chiral derivatizing reagents (CDRs) involving cyanuric chloride and various alkoxy or aryloxy groups, including methoxy and trifluoroethoxy. These CDRs were used for derivatizing DL-amino acids, including DL-phenylalanine, to facilitate their chromatographic separation, showcasing their importance in analytical chemistry (H. Brückner, M. Wachsmann, 2003).
Mimicking Phenylalanine Ammonia Lyase Reaction
Rettig, Sigrist, and Rétey (2000) synthesized model compounds to mimic the action of phenylalanine and histidine ammonia lyases (PAL and HAL). This research aimed to understand the enzymes' mechanisms by synthesizing compounds that could simulate the electrophilic attack at the aromatic nucleus, contributing to the field of enzymology and synthetic biology (M. Rettig, A. Sigrist, J. Rétey, 2000).
Pro-Prodrug Aminoacid-Based for Intestinal Release
Trombino, Ferrarelli, and Cassano (2014) developed a pro-prodrug based on l-phenylalanine for the simultaneous transport of silybin and trans-ferulic acid. This innovative approach utilized the chemical reactivity of l-phenylalanine for drug delivery applications, highlighting the compound's potential in developing new therapeutic agents (S. Trombino, Teresa Ferrarelli, R. Cassano, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4/c1-18-8-3-2-6(4-7(15)10(16)17)5-9(8)19-11(12,13)14/h2-3,5,7H,4,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAISOBRVUKCEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



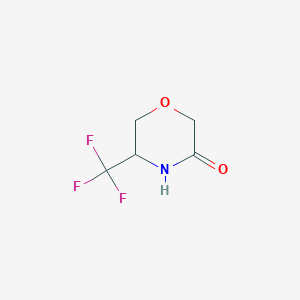

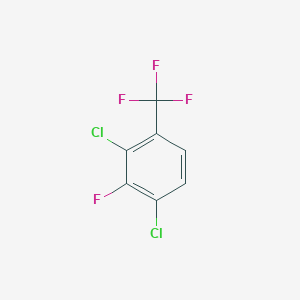
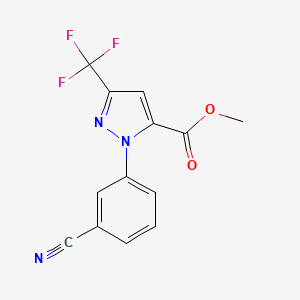
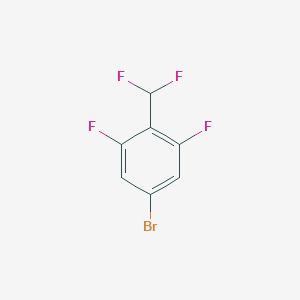
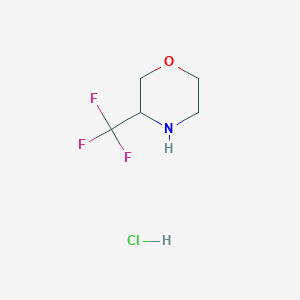
![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)
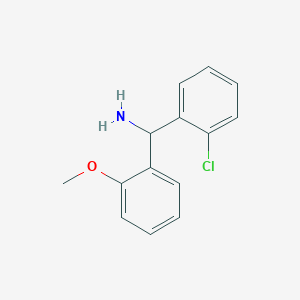
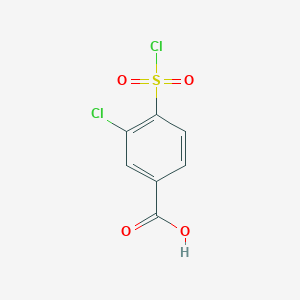
![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)
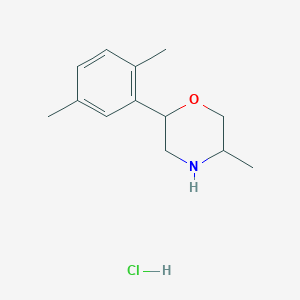
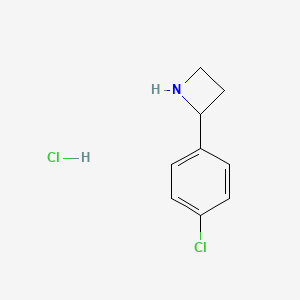
![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)
